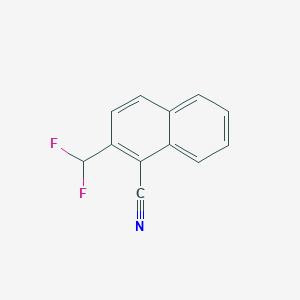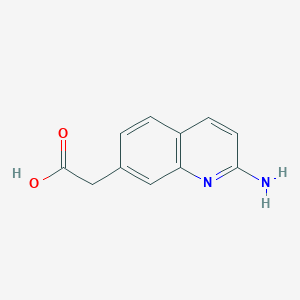
1-Isopropyl-3-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an isopropyl group at the first position and a methyl group at the third position, along with a ketone functional group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylquinoline derivatives with isopropylating agents. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained around 100-150°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 1-Isopropyl-3-methylquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3-methylquinolin-2(1H)-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in microbial metabolism, leading to its antimicrobial effects. In cancer research, it is believed to interfere with DNA replication and repair mechanisms, thereby exhibiting cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Quinoline: The parent compound of 1-Isopropyl-3-methylquinolin-2(1H)-one, known for its antimalarial properties.
2-Methylquinoline: A precursor in the synthesis of this compound.
1-Isopropylquinoline: Similar in structure but lacks the methyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-methyl-1-propan-2-ylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)14-12-7-5-4-6-11(12)8-10(3)13(14)15/h4-9H,1-3H3 |
Clave InChI |
DTMPCCYKCOKYMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2N(C1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




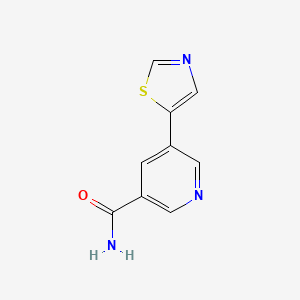
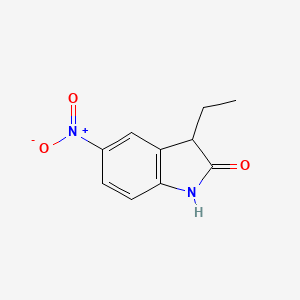
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

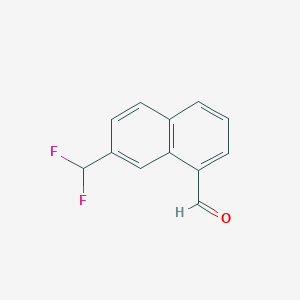
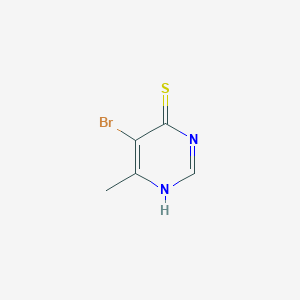
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)

